molecular formula C12H4O2 B14204865 4,5-Diethynyloct-4-ene-2,6-diynedial CAS No. 823813-79-2

4,5-Diethynyloct-4-ene-2,6-diynedial

Cat. No.: B14204865
CAS No.: 823813-79-2
M. Wt: 180.16 g/mol
InChI Key: AQSJQRCLDWOPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diethynyloct-4-ene-2,6-diynedial is an organic compound with the molecular formula C12H4O2 It is characterized by its unique structure, which includes ethynyl groups and a conjugated system of double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethynyloct-4-ene-2,6-diynedial typically involves multi-step organic reactions. One common method includes the coupling of ethynyl-containing precursors under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-Diethynyloct-4-ene-2,6-diynedial undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to a variety of reduced products.

    Substitution: The ethynyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4,5-Diethynyloct-4-ene-2,6-diynedial has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its conjugated system and reactive ethynyl groups.

Mechanism of Action

The mechanism by which 4,5-Diethynyloct-4-ene-2,6-diynedial exerts its effects involves interactions with molecular targets through its conjugated system and reactive functional groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include electron transfer, radical formation, and nucleophilic addition.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diethynyloct-4-en-2,6-diynedinitrile: Similar structure but with nitrile groups instead of aldehyde groups.

    4,5-Diethynyl-4-octene-2,6-diynedinitrile: Another compound with a similar backbone but different functional groups.

Uniqueness

4,5-Diethynyloct-4-ene-2,6-diynedial is unique due to its specific combination of ethynyl groups and conjugated system, which imparts distinct chemical reactivity and potential for diverse applications. Its aldehyde groups also provide additional sites for chemical modification, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

823813-79-2

Molecular Formula

C12H4O2

Molecular Weight

180.16 g/mol

IUPAC Name

4,5-diethynyloct-4-en-2,6-diynedial

InChI

InChI=1S/C12H4O2/c1-3-11(7-5-9-13)12(4-2)8-6-10-14/h1-2,9-10H

InChI Key

AQSJQRCLDWOPNA-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#C)C#CC=O)C#CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.